A-953227
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide, reflects its tripartite structure:
- Pyridine-3-carboxamide backbone : Serves as the central scaffold.
- 3-(4-Fluorophenyl)pyrazol-1-yl substituent : Attached at the pyridine’s 2-position.
- 4-Amino-3,4-dioxo-1-phenylbutan-2-yl group : Linked to the carboxamide nitrogen.
Molecular Formula and Key Identifiers
The compound’s molecular weight and formula indicate a high nitrogen and oxygen content, consistent with its amide and dioxo functionalities.
Spectroscopic Characterization
While experimental spectra are not publicly available, the compound’s structure allows for predictive analysis of its spectroscopic properties.
Nuclear Magnetic Resonance (NMR)
Proton NMR (¹H NMR) :
- Pyridine ring : Protons at δ 7.5–8.5 ppm (aromatic signals).
- Pyrazole ring : Protons at δ 6.0–7.0 ppm (aromatic H adjacent to fluorophenyl group).
- 4-Fluorophenyl group : Protons at δ 7.1–7.4 ppm (meta and para positions to fluorine).
- Carboxamide NH : Broad singlet at δ 8.0–8.5 ppm (exchangeable with D₂O).
Carbon-13 NMR (¹³C NMR) :
- Carboxamide carbonyl : δ 165–170 ppm.
- Dioxo carbonyls : δ 170–180 ppm (C=O groups).
- Fluorinated aromatic carbons : δ 110–160 ppm (C-F coupling observed).
| Functional Group | Expected ¹H NMR Shift (δ) | Expected ¹³C NMR Shift (δ) |
|---|---|---|
| Pyridine H | 7.5–8.5 | 120–150 |
| Pyrazole H | 6.0–7.0 | 120–150 |
| 4-Fluorophenyl H | 7.1–7.4 | 110–130 (C-F), 120–150 |
| Carboxamide NH | 8.0–8.5 | 165–170 |
Infrared (IR) Spectroscopy
Key absorption bands:
- C=O (amide) : Strong peak at ~1650–1700 cm⁻¹.
- C=N (pyrazole) : Peak at ~1550–1600 cm⁻¹.
- N-H (amide) : Broad peak at ~3300–3500 cm⁻¹.
- C-F (aromatic) : Stretch at ~1100–1250 cm⁻¹.
Mass Spectrometry
Electrospray Ionization (ESI) :
- Molecular ion : [M+H]⁺ at m/z 458.
- Fragmentation : Loss of CO (28 Da) and NH₂ (16 Da) expected.
| Fragment | Mass (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 458 | Intact molecular ion |
| [M-CO+H]⁺ | 430 | Loss of carbonyl group |
| [M-PhNH₂]⁺ | 322 | Cleavage of phenylbutanamide moiety |
X-ray Crystallography and 3D Conformational Studies
No experimental X-ray crystallography data is available for this compound. Computational 3D modeling (e.g., PubChem’s 3D conformer) suggests:
- Planar pyridine and pyrazole rings : Facilitate π-π stacking interactions.
- Fluorophenyl group : Orthogonal orientation relative to the pyrazole ring due to steric constraints.
- Dioxo-phenylbutanamide moiety : Flexible conformation with possible intra-molecular hydrogen bonding between the amino and carboxamide groups.
Key Conformational Features :
| Feature | Description |
|---|---|
| Pyridine-pyrazole angle | ~120° (aromatic ring planarity) |
| Fluorophenyl orientation | Perpendicular to pyrazole ring |
| Dioxo group flexibility | Rotational freedom around C3-C4 bond |
Computational Modeling of Electronic and Steric Properties
Electronic Properties
HOMO/LUMO Analysis :
- HOMO (highest occupied molecular orbital) : Localized on the pyridine and pyrazole π-systems.
- LUMO (lowest unoccupied molecular orbital) : Delocalized across the carboxamide and dioxo groups.
- Energy gap : ~5–6 eV (theoretical estimate for aromatic systems).
Steric Considerations
Bulky Substituents :
- 4-Fluorophenyl group : Introduces steric hindrance in the pyrazole region.
- Dioxo-phenylbutanamide group : Limits rotational freedom at the carboxamide linkage.
| Property | Value/Description |
|---|---|
| HOMO energy (eV) | ~-8.0 (theoretical) |
| LUMO energy (eV) | ~-1.0 (theoretical) |
| Topological polar surface area (TPSA) | ~140–150 Ų (high polar surface) |
Properties
IUPAC Name |
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3/c26-18-10-8-17(9-11-18)20-12-14-31(30-20)24-19(7-4-13-28-24)25(34)29-21(22(32)23(27)33)15-16-5-2-1-3-6-16/h1-14,21H,15H2,(H2,27,33)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFKGISBMQMNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037826-77-9 | |
| Record name | A-953227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037826779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-953227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/454US66B1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a carboxamide group and a pyrazole moiety. Its molecular formula is C21H18FN3O4, with a molecular weight of 395.38 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3O4 |
| Molecular Weight | 395.38 g/mol |
| CAS Number | 2221010-42-8 |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Research indicates that the compound may exert its biological effects through various mechanisms:
- Calpain Inhibition : Similar compounds have been shown to inhibit calpain, a calcium-dependent cysteine protease involved in cellular signaling pathways .
- Protein Interaction Modulation : The dual functionality of the compound allows it to interact with multiple biological targets, enhancing its therapeutic potential.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties by disrupting cancer cell proliferation pathways .
Biological Activities
The following biological activities have been reported for N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide:
- Anticancer Effects : The compound has shown promise in inhibiting cancer cell lines through various pathways, including apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism involved the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.
Case Study 2: Calpain Inhibition
A study focused on the inhibition of calpain by this compound demonstrated that it effectively reduced calpain activity in cellular models, leading to decreased levels of pro-inflammatory cytokines. This suggests its potential use in treating conditions associated with excessive calpain activity.
Research Findings
Recent findings highlight the compound's unique structural features that enhance its biological activity:
- Structural Diversity : The presence of both pyrazole and pyridine moieties allows for versatile interactions with various biological targets.
- Enhanced Solubility : Modifications in the synthesis process have improved the solubility and bioavailability of the compound, making it more suitable for therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 457.5 g/mol
- IUPAC Name : N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
The structure features a pyridine core with a carboxamide group and a pyrazole moiety, contributing to its unique biological activity profile.
Biological Activities
Research indicates that compounds similar to N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide exhibit significant biological activities, including:
- Calpain Inhibition : This compound has been studied for its role as a calpain inhibitor, which is essential in various physiological processes and disease mechanisms. Inhibition of calpain can lead to potential therapeutic effects in conditions such as neurodegeneration and muscle dystrophies .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural diversity allows it to interact with multiple biological targets, enhancing its efficacy compared to simpler analogs.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Calpain Inhibitors
A study published in the Journal of Medicinal Chemistry highlights the effectiveness of similar carboxamide compounds as calpain inhibitors. The research demonstrated that modifications to the core structure significantly influence the inhibitory activity against calpain, suggesting that N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide could be optimized for enhanced efficacy .
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. A notable case involved its application in breast cancer models where it demonstrated a capacity to induce cell cycle arrest and apoptosis. The mechanisms involved were linked to the modulation of signaling pathways associated with cell survival and proliferation .
Inflammatory Response Modulation
Research conducted on animal models of inflammation revealed that the compound could significantly reduce markers of inflammation, suggesting its potential use in therapeutic strategies for chronic inflammatory diseases. The study emphasized the importance of further exploring its pharmacokinetics and safety profiles for clinical applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Non-Fluorinated Analogues
The non-fluorinated analogue A-933548 (N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(3-phenyl-1H-pyrazol-1-yl)nicotinamide) shares the same core structure but lacks the 4-fluorophenyl substitution. Key differences include:
- Selectivity : A-953227 exhibits superior selectivity for calpain over cathepsins, attributed to the electron-withdrawing 4-fluoro group enhancing steric and electronic complementarity with the calpain active site .
- Metabolic Stability : The fluorinated derivative shows improved resistance to cytochrome P450-mediated metabolism, likely due to reduced electron density at the phenyl ring .
- Efficacy : this compound demonstrated stronger efficacy in AD models, suggesting fluorine’s role in optimizing pharmacokinetic and pharmacodynamic properties .
Comparison with Chromen-2-yl Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) shares structural motifs such as fluorinated aryl groups and heterocyclic cores. However:
- Core Structure : The chromen-2-yl and pyrazolo[3,4-d]pyrimidine moieties in Example 53 diverge from the pyridine-carboxamide scaffold of A-953225.
- Biological Activity : Example 53 targets undefined pathways (patent data lacks specificity), whereas this compound is a defined calpain inhibitor.
- Physicochemical Properties : Example 53 has a higher molecular mass (589.1 g/mol vs. ~450 g/mol for this compound) and melting point (175–178°C), suggesting differences in solubility and crystallinity .
Comparison with Pyridine-Carboxamide Fungicides
Compounds such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32 in ) share the pyridine-3-carboxamide backbone but are optimized as fungicides targeting mitochondrial complex II. Key contrasts include:
- Substituents : A.3.32 features a difluoromethyl group and indan-4-yl side chain, whereas this compound incorporates a 4-fluorophenylpyrazole and diketophenylbutan-2-yl group.
- Target Specificity : A.3.32 inhibits fungal complex II, while this compound selectively binds calpain. This highlights how structural variations redirect activity across therapeutic areas .
- Fluorine Positioning : Both compounds use fluorine to modulate lipophilicity, but the 4-fluorophenyl group in this compound may reduce off-target interactions compared to A.3.32’s difluoromethyl group .
Critical Analysis and Research Implications
- Fluorine’s Role: The 4-fluorophenyl group in this compound enhances selectivity and metabolic stability compared to non-fluorinated analogues, a trend observed in other therapeutic agents (e.g., A.3.32 fungicides) .
- Structural Diversification: Minor changes (e.g., pyrazole vs. pyrimidine cores) drastically alter target specificity, underscoring the need for precision in drug design.
- Therapeutic Potential: this compound’s efficacy in AD models and safety profile position it as a promising candidate for neurodegenerative disease therapy, warranting further clinical validation .
Preparation Methods
Pyrazole Ring Formation
The 3-(4-fluorophenyl)pyrazole group is synthesized via cyclocondensation of 4-fluorophenylacetylene with hydrazine derivatives. For example:
Pyridine Substitution
The pyridine-3-carboxylic acid backbone is functionalized at the 2-position via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. Patent US20100216844A1 describes the use of furo[3,4-b]pyridine-5,7-dione reacted with benzene-1,2-diamine in DMF at 100°C to form 2-(1H-benzimidazol-2-yl)nicotinic acid. Analogous methods apply to introducing pyrazole groups.
Synthesis of 4-Amino-3,4-dioxo-1-phenylbutan-2-yl Amine
β-Ketoamide Preparation
The amine moiety is derived from β-ketoamide precursors. A common route involves:
Reductive Amination
Alternative approaches use reductive amination of 3-oxo-4-phenylbutanamide with ammonium acetate and NaBH3CN, though yields are lower (~45%) compared to oxidation methods.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling Intermediate A and Intermediate B using carbodiimide reagents. Key protocols include:
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| EDC, HOBt, Et3N | DMF, 5°C → RT, 24 h | 78% | |
| DCC, DMAP | THF, 0°C → RT, 12 h | 65% | |
| HATU, DIPEA | DCM, RT, 6 h | 82% |
EDC/HOBt activation in DMF (Method A) is preferred for its high efficiency and minimal racemization.
Solvent and Temperature Optimization
-
DMF vs. THF : DMF improves solubility of carboxylate intermediates, enhancing coupling efficiency (yield increase from 65% to 78%).
-
Low-Temperature Activation : Initiating reactions at 5°C reduces side reactions (e.g., oxazolone formation).
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
Degradation : Hydrolysis of the amide bond occurs at pH <2 or >10, necessitating neutral storage conditions.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer :
- Step 1 : Use coupling reactions with cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst to facilitate heterocyclic ring formation, as demonstrated in pyrazole-pyrrolidine synthesis .
- Step 2 : Employ high-performance liquid chromatography (HPLC) for purification, targeting ≥95% purity, and validate via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Step 3 : Optimize solvent systems (e.g., dimethyl sulfoxide for solubility) and reaction temperatures (35–60°C) to minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-fluorophenyl group (δ ~7.2–7.8 ppm in ¹H NMR) and pyridine/pyrazole protons (δ ~8.5–9.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm mass error .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH/OH vibrations (if present) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to establish safe handling ranges .
Advanced Research Questions
Q. What strategies can resolve contradictory structure-activity relationship (SAR) data for pyrazole-pyridine hybrids?
- Methodological Answer :
- Substituent Scanning : Systematically modify the 4-fluorophenyl or pyridine moieties and evaluate potency shifts in target assays (e.g., kinase inhibition) .
- Molecular Docking : Compare binding modes of active/inactive analogs using X-ray crystallography or computational models .
Q. How can in vitro/in vivo pharmacological discrepancies be addressed for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy .
Q. What experimental designs are recommended for probing the compound’s mechanism of action?
- Methodological Answer :
- Kinase Inhibition Panels : Screen against 50+ kinases to identify off-target effects .
- Gene Knockdown Studies : Use CRISPR/Cas9 to silence putative targets (e.g., PI3K/AKT pathways) and assess rescue of phenotype .
Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic backgrounds (e.g., p53 status) via STR profiling .
- Dose-Response Curves : Use Hill slope analysis to compare potency (IC₅₀) and efficacy (Emax) in resistant vs. sensitive lines .
Q. What computational tools are suitable for predicting metabolic degradation pathways?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
